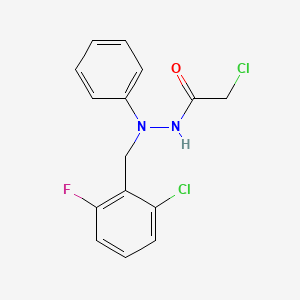

N'1-(2-chloro-6-fluorobenzyl)-N'1-phenyl-2-chloroethanohydrazide

Description

N'1-(2-Chloro-6-fluorobenzyl)-N'1-phenyl-2-chloroethanohydrazide (CAS: see ) is a hydrazide derivative characterized by a 2-chloro-6-fluorobenzyl group attached to a phenyl-substituted hydrazide core with a 2-chloroethyl chain.

Properties

IUPAC Name |

2-chloro-N'-[(2-chloro-6-fluorophenyl)methyl]-N'-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2FN2O/c16-9-15(21)19-20(11-5-2-1-3-6-11)10-12-13(17)7-4-8-14(12)18/h1-8H,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUANKXIDQABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=C(C=CC=C2Cl)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- N'1-(2-chloro-6-fluorobenzyl)-N'1-phenyl-2-chloroethanohydrazide has been investigated for its potential as an anticancer agent. Its structure allows for modifications that may enhance its cytotoxicity against various cancer cell lines. Studies indicate that derivatives of this compound exhibit significant activity against human cancer cells, making it a candidate for further development in cancer therapeutics.

-

Antimicrobial Activity

- The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to the presence of the hydrazide functional group, which is known to exhibit antimicrobial properties.

Synthetic Applications

-

Intermediate in Organic Synthesis

- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. For example, it can be used to synthesize various hydrazone derivatives, which are valuable in pharmaceutical applications.

-

Alkylating Agent

- It acts as an alkylating agent in the preparation of triazole derivatives, which are important in drug discovery. The chloroethyl group facilitates nucleophilic substitution reactions that are essential for constructing complex molecular architectures.

Data Table: Summary of Applications

| Application Area | Description | Example Derivative |

|---|---|---|

| Anticancer Research | Investigated for cytotoxicity against cancer cell lines | Modified hydrazones |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Hydrazone derivatives |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Triazole derivatives |

| Alkylating Agent | Used in the preparation of triazole derivatives | Alkylated products |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of modified hydrazides derived from this compound. The results indicated that certain modifications led to enhanced activity against breast and lung cancer cell lines, suggesting potential for development into therapeutic agents.

Case Study 2: Synthesis of Triazole Derivatives

Research conducted on the use of this compound as an alkylating agent demonstrated its effectiveness in forming triazole derivatives through nucleophilic substitution reactions. The synthesized triazoles exhibited significant biological activity, indicating the utility of this compound in drug development processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs identified in the evidence:

Key Observations

Substituent Effects: Halogenation: The 2-chloro-6-fluorobenzyl group is conserved in many analogs (e.g., ). Chlorine and fluorine enhance lipophilicity and metabolic stability, but trichloroethyl derivatives () may exhibit higher toxicity compared to dichloroethyl (target compound). Triazoles are often associated with antimicrobial activity, while purines are common in nucleoside analogs.

Synthetic Methods: The triazole derivative () was synthesized via sonochemical methods, a green chemistry approach that improves reaction efficiency and reduces waste.

Physical Properties: The triazole analog () has a melting point of 106–108 °C, suggesting moderate crystallinity.

Functional Group Diversity :

- Thioether and sulfone groups () may enhance solubility or act as hydrogen bond acceptors. For example, the benzothiazole sulfone in could improve aqueous solubility compared to the target’s purely hydrophobic substituents.

Q & A

Q. Advanced Research Focus

- Solubility : Use the shake-flask method in phosphate-buffered saline (pH 7.4) to determine equilibrium solubility. For analogs like 4-(2-chloro-6-fluorobenzyl)morpholine, solubility ranges from 180–184 µM, near the assay’s upper limit .

- Metabolic Stability : Employ recombinant cytochrome P450 (CYP) isoforms (e.g., CYP2A13) to identify metabolic hotspots. Monitor phase I/II metabolism via LC-MS/MS .

How can researchers address discrepancies in biological activity data across in vitro and in vivo models?

Advanced Research Focus

For schistosomicidal analogs like (Z)-1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one derivatives:

- In vitro-in vivo correlation : LPSF/PTS23 showed 50% adult worm reduction at 150 mg/kg in vivo but no cytotoxicity at 100 µM in vitro, suggesting metabolic activation or off-target effects .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways affected by the compound’s thiocarbonyl and halogenated benzyl groups .

What strategies optimize crystallization for X-ray diffraction studies of this hydrazide derivative?

Q. Basic Research Focus

- SHELX Suite : Use SHELXL for small-molecule refinement. Key parameters:

- Crystallization Conditions : Screen solvents with low dielectric constants (e.g., chloroform/hexane) to enhance lattice stability.

How do electronic effects of the 2-chloro-6-fluorobenzyl group influence reactivity in nucleophilic substitutions?

Q. Advanced Research Focus

- Hammett Analysis : The electron-withdrawing Cl and F substituents activate the benzyl position for nucleophilic attack.

- Kinetic Studies : Monitor reaction rates in polar aprotic solvents (e.g., DMF) using in situ IR to track intermediate formation .

What analytical techniques confirm the absence of regioisomeric byproducts during synthesis?

Q. Basic Research Focus

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate regioisomers.

- 13C NMR : Distinct carbonyl carbon shifts (e.g., δ 152–160 ppm) differentiate hydrazide regioisomers .

How can computational modeling predict the compound’s binding affinity for target proteins?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., Schistosoma mansoni thioredoxin reductase).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

What precautions are necessary for handling and storing this halogenated hydrazide?

Q. Basic Research Focus

- Stability : Store under argon at –20°C to prevent hydrolysis of the hydrazide bond.

- Safety : Use gloveboxes for weighing; LC-MS monitoring is recommended to detect degradation products (e.g., chloro-fluoroaniline) .

How can researchers validate the compound’s purity when commercial sources are unreliable?

Q. Basic Research Focus

- Multi-Technique Verification : Combine elemental analysis (CHN), HRMS, and 1H/13C NMR. For example, CHN analysis of analogs showed <0.5% deviation from theoretical values .

- Batch Reproducibility : Use DSC to confirm consistent melting points (e.g., 106–108°C for triazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.